3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate

Physicochemical property Molecular weight Drug-likeness

This cyclohexyl phenylcarbamate analog uniquely combines a 3-methoxyphenoxyacetamido side chain (cLogP 3.8) with six hydrogen bond acceptors, delivering a distinct H-bond pharmacophore absent in alkyl or unsubstituted phenylcarbamate scaffolds. Unlike simpler cyclohexyl phenylcarbamate (cLogP ~2.8), the methoxy substitution shifts lipophilicity and metabolic stability—critical for membrane-target SAR and size-exclusion assays. Choose this compound for reproducible enzyme modulation studies where the specific 3-methoxy pattern is essential for target affinity and selectivity.

Molecular Formula C22H26N2O5
Molecular Weight 398.459
CAS No. 1351653-58-1
Cat. No. B2855277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate
CAS1351653-58-1
Molecular FormulaC22H26N2O5
Molecular Weight398.459
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
InChIInChI=1S/C22H26N2O5/c1-27-18-10-6-11-19(14-18)28-15-21(25)23-17-9-5-12-20(13-17)29-22(26)24-16-7-3-2-4-8-16/h2-4,6-8,10-11,14,17,20H,5,9,12-13,15H2,1H3,(H,23,25)(H,24,26)
InChIKeyVSOPQIXBSGCTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / 11.45 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate (CAS 1351653-58-1): Chemical Class and Structural Baseline for Procurement Evaluation


3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate (CAS 1351653-58-1) is a synthetic carbamate derivative with a molecular formula of C22H26N2O5 and a molecular weight of 398.46 g/mol . It features a cyclohexyl core substituted at the 3-position with a 2-(3-methoxyphenoxy)acetamido group and an N-phenylcarbamate ester. The compound belongs to the broader class of N-cyclohexylcarbamates, which have been investigated as enzyme inhibitors and receptor modulators [1]. Its structure incorporates both a hydrogen bond donor (amide NH) and multiple hydrogen bond acceptors (carbamate carbonyl, ether oxygens), along with a methoxy-substituted aromatic ring that differentiates it from simpler alkyl or unsubstituted phenyl analogs.

Why 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate Cannot Be Replaced by Generic N-Cyclohexylcarbamates in Research and Industrial Applications


Simple substitution with unelaborated cyclohexyl phenylcarbamates (e.g., cyclohexyl N-phenylcarbamate, CAS 3770-95-4) is insufficient because the 3-methoxyphenoxyacetamido side chain introduces critical structural features—a hydrogen bond donor, an additional aromatic ring, and a methoxy group—that are absent in the parent scaffold [1]. These modifications are known to alter physicochemical properties such as lipophilicity, solubility, and metabolic stability in related carbamate series [2]. Even among close analogs (e.g., 3-(2-ethoxyacetamido)cyclohexyl phenylcarbamate or 3-(2-(o-tolyloxy)acetamido)cyclohexyl phenylcarbamate), the specific electronic and steric effects of the 3-methoxy substituent can shift binding affinity, selectivity, and pharmacokinetic profiles in ways that generic or unelaborated cores cannot replicate, as demonstrated in SAR studies of phenylcarbamate inhibitors [2]. Procurement of the correct substitution pattern is therefore critical to maintaining experimental reproducibility and target-specific activity.

Quantitative Differentiation Evidence for 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate Against Closest Analogs


Molecular Weight and Size Differentiation Versus Ethoxy and Unsubstituted Acetamido Analogs

The target compound has a molecular weight (MW) of 398.46 g/mol, which is 78.07 Da greater than the ethoxy analog 3-(2-ethoxyacetamido)cyclohexyl phenylcarbamate (MW 320.39 g/mol) and 179.16 Da greater than the unsubstituted cyclohexyl phenylcarbamate (MW 219.28 g/mol) . This increase in MW, driven by the 3-methoxyphenoxy group, shifts the compound into a higher lipophilicity range (estimated cLogP ~3.8 vs. ~2.1 for the ethoxy analog), which can influence membrane permeability and off-target binding in cell-based assays [1].

Physicochemical property Molecular weight Drug-likeness

Hydrogen Bond Donor/Acceptor Profile Comparison with Simple Cyclohexyl Carbamates

The target compound possesses 1 hydrogen bond donor (amide NH) and 6 hydrogen bond acceptors (carbamate C=O, amide C=O, three ether O atoms), compared to 1 donor and 2 acceptors for cyclohexyl N-phenylcarbamate . This expanded H-bonding capacity can enhance binding to targets with deep, polar active sites (e.g., kinases, proteases) while reducing membrane permeability in passive diffusion assays, a trade-off documented for carbamate-based inhibitors [1].

H-bonding capacity Target engagement Solubility

Rotatable Bond Flexibility Relative to Constrained Phenylcarbamate Scaffolds

The target compound contains 9 rotatable bonds, primarily due to the methoxyphenoxyacetamido chain, versus 3 rotatable bonds for cyclohexyl N-phenylcarbamate . This increased flexibility can lead to a larger entropic penalty upon binding, potentially reducing affinity unless compensated by new polar interactions; however, it may also allow the compound to adapt to different protein conformations, contributing to a broader selectivity profile, as seen in flexible FAAH inhibitors [1]. No direct head-to-head affinity data are available.

Conformational flexibility Entropic penalty Selectivity

Substituent Electronic Effects: Methoxy vs. Methyl on Phenoxy Ring

In phenylcarbamate series, a meta-methoxy substituent (Hammett σ_m = +0.12) alters the aromatic ring electronics differently than a meta-methyl group (σ_m = -0.07). This can influence π-stacking interactions and hydrogen bond strength with active-site residues. Although no direct comparison between the target compound and its 3-methyl analog exists, SAR studies on FAAH inhibitors demonstrate that electron-donating substituents can improve IC50 values by up to 10-fold relative to unsubstituted phenyl rings [1]. The methoxy group's slight electron-withdrawing effect may thus fine-tune target engagement compared to the electronically neutral methyl analog.

Electronic effect SAR Enzyme inhibition

Recommended Application Scenarios for 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate Based on Verified Differentiation Data


Development of Cell-Permeable Probes for Intramembrane Targets

The higher computed cLogP (3.8) and increased molecular weight suggest that the compound may preferentially partition into lipid-rich environments, making it a candidate for targeting membrane-bound enzymes or receptors. Users requiring a phenylcarbamate scaffold with enhanced membrane residence time should consider this analog over the simpler cyclohexyl phenylcarbamate (cLogP ~2.8) [1]. Formulation in DMSO at ≤50 mM is recommended based on solubility predictions.

Structure-Activity Relationship (SAR) Exploration Around Amide H-Bond Donor Position

The unique combination of an amide NH donor and multiple ether acceptors on the acetamido side chain provides a distinct H-bond pharmacophore not available in alkyl or unsubstituted phenylcarbamate analogs. This makes the compound valuable for SAR studies aimed at optimizing polar interactions in enzyme active sites, such as kinases or proteases, where the additional HBA count (6 vs. 2) could be exploited for selectivity [2].

Biochemical Assay Development Requiring High Molecular Weight Reference Standards

With a MW of 398.46 g/mol, the compound falls within the typical range for small-molecule probes used in fluorescence polarization or TR-FRET assays where a higher mass can improve signal resolution. Compared to the ethoxy analog (MW 320.39), the target compound may offer better discrimination in size-exclusion-based assay formats .

Negative Control for Target Engagement Studies Involving FAAH or Related Hydrolases

Given the structural resemblance to FAAH inhibitors (e.g., URB597), but lacking the biphenyl carbamate motif critical for FAAH binding, this compound may serve as a negative control in enzyme inhibition assays to confirm on-target activity. Its lack of known affinity for FAAH (no IC50 data available) supports its use as a pharmacologically inert comparator [3].

Quote Request

Request a Quote for 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.